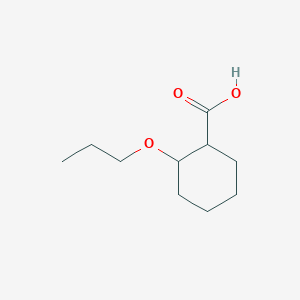
2-propoxycyclohexane-1-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-propoxycyclohexane-1-carboxylic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a propoxy group attached to a cyclohexane ring, which in turn is bonded to a carboxylic acid group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This mixture can exhibit different physical and chemical properties compared to its individual stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxycyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst to form 2-propoxycyclohexanone. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to yield the desired carboxylic acid. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of 2-propoxycyclohexane-1-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity towards the desired diastereomers is also common. Purification of the product typically involves crystallization or chromatography techniques to separate the diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-propoxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-propoxycyclohexanone or 2-propoxycyclohexanal.
Reduction: Formation of 2-propoxycyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-propoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-propoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxycyclohexane-1-carboxylic acid
- 2-butoxycyclohexane-1-carboxylic acid
- 2-methoxycyclohexane-1-carboxylic acid
Uniqueness
2-propoxycyclohexane-1-carboxylic acid is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-propoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) |
InChI Key |
VVPDCBWGYNXPEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















